molecular formula C7H6N6 B11913635 6-(Methylamino)-9H-purine-2-carbonitrile

6-(Methylamino)-9H-purine-2-carbonitrile

Cat. No.: B11913635
M. Wt: 174.16 g/mol
InChI Key: HHSWGJDRZWRMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)-9H-purine-2-carbonitrile is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)-9H-purine-2-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . This process can be carried out using various techniques such as stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)-9H-purine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted purine compounds .

Mechanism of Action

The mechanism of action of 6-(Methylamino)-9H-purine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Uniqueness: 6-(Methylamino)-9H-purine-2-carbonitrile is unique due to its specific combination of functional groups and its purine core structure.

Properties

Molecular Formula

C7H6N6

Molecular Weight

174.16 g/mol

IUPAC Name

6-(methylamino)-7H-purine-2-carbonitrile

InChI

InChI=1S/C7H6N6/c1-9-6-5-7(11-3-10-5)13-4(2-8)12-6/h3H,1H3,(H2,9,10,11,12,13)

InChI Key

HHSWGJDRZWRMNR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.